molecular formula C23H21FN4O3 B2973372 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile CAS No. 946244-75-3

5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile

Cat. No. B2973372
CAS RN: 946244-75-3
M. Wt: 420.444
InChI Key: YWMOJRLIBUDQEB-UHFFFAOYSA-N
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Description

5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile, also known as EF-1502, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile acts by inhibiting the activity of certain enzymes and receptors in the body. In cancer cells, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile inhibits the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile acts by reducing oxidative stress and inflammation, which are known to contribute to the progression of these diseases.
Biochemical and Physiological Effects:
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has been shown to have various biochemical and physiological effects in the body. In cancer cells, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile induces apoptosis and inhibits angiogenesis, which are important processes involved in cancer growth and progression. In inflammation, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile reduces the production of pro-inflammatory cytokines, which are involved in the development of inflammation. In neurological disorders, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile reduces oxidative stress and inflammation, which are known to contribute to the progression of these diseases.

Advantages and Limitations for Lab Experiments

5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has several advantages for lab experiments, including its high potency and selectivity, which makes it an ideal candidate for drug development. However, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile also has some limitations, including its low solubility and stability, which can affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the research and development of 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile in vivo, which can provide valuable information for drug development. Additionally, further research is needed to explore the potential therapeutic applications of 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile in other diseases and conditions.

Synthesis Methods

5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile is synthesized through a multistep process involving the reaction of 4-ethoxybenzoyl chloride with piperazine, followed by the reaction with 4-fluorophenylacetic acid and oxalyl chloride to obtain the intermediate. The final step involves the reaction of the intermediate with potassium cyanide to obtain 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile.

Scientific Research Applications

5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-2-30-19-9-5-17(6-10-19)22(29)27-11-13-28(14-12-27)23-20(15-25)26-21(31-23)16-3-7-18(24)8-4-16/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMOJRLIBUDQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile

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